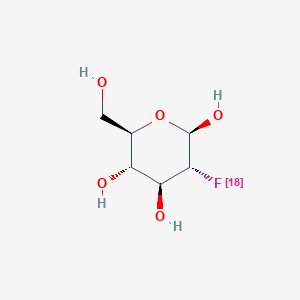

beta-D-Fludeoxyglucopyranose F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fludeoxyglucose-F18 is a radiopharmaceutical compound used primarily in medical imaging, specifically positron emission tomography (PET). Chemically, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide fluorine-18. This substitution allows the compound to act as a tracer for glucose metabolism in the body, making it invaluable in diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders .

Wissenschaftliche Forschungsanwendungen

Fludeoxyglucose-F18 has a wide range of applications in scientific research:

Oncology: Used in PET imaging to detect and monitor cancer by highlighting areas of increased glucose metabolism.

Cardiology: Assists in identifying areas of the heart with reduced blood flow or viability.

Neurology: Helps in diagnosing and studying neurological disorders such as epilepsy and Alzheimer’s disease by mapping brain activity.

Inflammation and Infection: Used to detect sites of infection or inflammation by identifying areas with increased metabolic activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fludeoxyglucose-F18 is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron by bombarding oxygen-18 enriched water with protons. The fluorine-18 is then reacted with a mannose triflate precursor in the presence of a base, typically potassium carbonate, and a phase transfer catalyst, such as kryptofix 2.2.2. The reaction is carried out in anhydrous acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of Fludeoxyglucose-F18 involves automated synthesis modules to ensure high radiochemical yields and purity. The process includes the use of cassette-based automated synthesis modules, which facilitate compliance with regulatory requirements and ensure consistent production. The final product is typically formulated in a sterile, pyrogen-free solution suitable for intravenous injection .

Analyse Chemischer Reaktionen

Types of Reactions

Fludeoxyglucose-F18 primarily undergoes phosphorylation in vivo. Once administered, it is transported into cells by glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, allowing it to accumulate in cells with high glucose uptake .

Common Reagents and Conditions

Reagents: Fluorine-18, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2, anhydrous acetonitrile.

Conditions: Elevated temperatures, anhydrous environment.

Major Products

The major product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high metabolic activity, such as cancer cells .

Wirkmechanismus

Fludeoxyglucose-F18 acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation in cells. This accumulation allows for the visualization of metabolic activity using PET imaging. The primary molecular targets are glucose transporters and hexokinase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Deoxy-2-chloro-D-glucose: Another glucose analog used in research but not as widely adopted in clinical settings.

Fluorothymidine-F18: Used in PET imaging to measure cellular proliferation, particularly in oncology.

Fluoromisonidazole-F18: Used to image hypoxic regions within tumors

Uniqueness

Fludeoxyglucose-F18 is unique due to its widespread use and effectiveness in imaging glucose metabolism. Its ability to highlight areas of increased metabolic activity makes it a versatile tool in diagnosing and monitoring a variety of diseases, particularly cancer .

Eigenschaften

CAS-Nummer |

105851-18-1 |

|---|---|

Molekularformel |

C6H11FO5 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |

InChI-Schlüssel |

ZCXUVYAZINUVJD-RCVQEXLNSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)